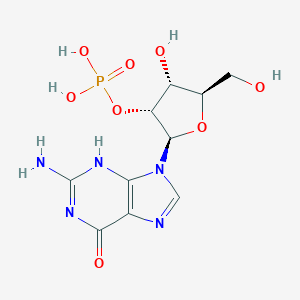

Guanosine-2'-monophosphate

Description

Guanosine-2'-monophosphate is a natural product found in Helianthus tuberosus with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIFIAZWCCBCGE-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-50-7, 12237-00-2, 12222-03-6, 12222-09-2, 12223-03-9, 12237-02-4, 12237-07-9, 12237-24-0, 12238-01-6, 12238-07-2 | |

| Record name | 2′-GMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Guanylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine-2'-monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01937 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | C.I. Reactive Red 31 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Blue 165 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Direct Blue 244 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Disperse Blue 108 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 31 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 49 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 55 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Solvent Blue 70 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 15 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Guanosine 2'-monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Guanosine 2 Monophosphate: Fundamental Concepts and Isomeric Distinctions

Definition and Structural Context of Guanosine-2'-monophosphate

This compound, also known as 2'-guanylic acid, is a nucleotide composed of the purine (B94841) base guanine (B1146940), a ribose sugar, and a phosphate (B84403) group. drugbank.com The defining feature of 2'-GMP is the attachment of the phosphate group to the 2'-hydroxyl group of the ribose sugar. nih.gov This specific linkage distinguishes it from other guanosine (B1672433) monophosphate isomers.

Structurally, 2'-GMP consists of a guanine molecule linked to a ribose sugar via a β-N9-glycosidic bond. wikipedia.org The phosphate group is then esterified to the 2'-position of this ribose ring. nih.gov This compound has a role as an inhibitor of ribonuclease T1 (EC 3.1.27.3). nih.gov

Table 1: Structural and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | [(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | nih.gov |

| Molecular Formula | C10H14N5O8P | nih.gov |

| Molecular Weight | 363.22 g/mol | nih.gov |

| Synonyms | 2'-GMP, 2'-guanylic acid, Guanosine 2'-phosphate | nih.govdrugbank.com |

Isomeric Differentiation within Guanosine Monophosphates

The position of the phosphate group on the ribose sugar moiety gives rise to different isomers of guanosine monophosphate, each with distinct roles and significance in biochemistry.

Guanosine-5'-monophosphate (5'-GMP), also known as 5'-guanylic acid, is a well-known isomer of 2'-GMP. wikipedia.org The primary structural difference lies in the attachment point of the phosphate group. In 5'-GMP, the phosphate group is esterified to the 5'-carbon of the ribose sugar. wikipedia.org

5'-GMP is a crucial monomer in the synthesis of RNA and is produced commercially through microbial fermentation. wikipedia.org It also functions as a flavor enhancer in the food industry, known as E number E626. wikipedia.org In contrast, 2'-GMP is not utilized as a monomer in RNA synthesis in the same manner.

Table 2: Comparison of 2'-GMP and 5'-GMP

| Feature | This compound (2'-GMP) | Guanosine-5'-monophosphate (5'-GMP) | Source |

| Phosphate Position | 2'-hydroxyl of ribose | 5'-carbon of ribose | nih.govwikipedia.org |

| Primary Function | Ribonuclease T1 inhibitor | Monomer in RNA synthesis, flavor enhancer | nih.govwikipedia.org |

| Synonyms | 2'-guanylic acid | 5'-guanylic acid | drugbank.comwikipedia.org |

Guanosine-3'-monophosphate (3'-GMP) is another isomer where the phosphate group is attached to the 3'-hydroxyl group of the ribose sugar. cymitquimica.combiosynth.com Like 2'-GMP, it is a ribonucleotide monophosphate. Often, commercial preparations exist as a mixture of 2'-GMP and 3'-GMP isomers. cymitquimica.combiosynth.comsigmaaldrich.com These mixtures are sometimes used in biochemical research, including studies on RNA synthesis and cellular signaling. chemimpex.com

Cyclic guanosine monophosphate (cGMP) and 2',3'-cyclic guanosine monophosphate (2',3'-cGMP) are related compounds that involve a cyclic phosphodiester bond.

Cyclic Guanosine Monophosphate (3',5'-cGMP): Commonly known as cGMP, this molecule is a crucial second messenger in various signal transduction pathways. wikipedia.orgnih.gov It is formed from guanosine triphosphate (GTP) by the enzyme guanylyl cyclase. wikipedia.orgfrontiersin.org In cGMP, a single phosphate group forms a cyclic bond by linking the 3' and 5' hydroxyl groups of the ribose sugar. wikipedia.orgdrugbank.com This is structurally distinct from the non-cyclic nature of 2'-GMP. cGMP plays a vital role in processes like vasodilation, phototransduction, and neurotransmission. wikipedia.orgnih.gov Its degradation to the non-cyclic 5'-GMP is catalyzed by phosphodiesterases. wikipedia.orgfrontiersin.org

2',3'-Cyclic Guanosine Monophosphate (2',3'-cGMP): This is a cyclic purine nucleotide where the phosphate group is bonded to both the 2' and 3' hydroxyl groups of the ribose, forming a cyclic structure. nih.govhmdb.ca 2',3'-cGMP can be a precursor to 3'-GMP. hmdb.ca It is produced during the cleavage of RNA by certain endoribonucleases, where it can be an intermediate or a final product. hmdb.ca The enzyme 2',3'-cyclic-nucleotide 2'-phosphodiesterase hydrolyzes 2',3'-cGMP to 3'-GMP. hmdb.ca

Table 3: Comparison of Non-Cyclic and Cyclic Guanosine Monophosphates

| Compound | Phosphate Linkage | Key Characteristics | Source |

| This compound (2'-GMP) | Non-cyclic, at 2'-hydroxyl | Ribonuclease T1 inhibitor | nih.gov |

| Guanosine-3'-monophosphate (3'-GMP) | Non-cyclic, at 3'-hydroxyl | Isomer of 2'-GMP and 5'-GMP | cymitquimica.combiosynth.com |

| Guanosine-5'-monophosphate (5'-GMP) | Non-cyclic, at 5'-carbon | RNA monomer, flavor enhancer | wikipedia.org |

| Cyclic Guanosine Monophosphate (3',5'-cGMP) | Cyclic, between 3' and 5' hydroxyls | Second messenger in signal transduction | wikipedia.orgnih.gov |

| 2',3'-Cyclic Guanosine Monophosphate (2',3'-cGMP) | Cyclic, between 2' and 3' hydroxyls | Precursor to 3'-GMP, product of RNA cleavage | nih.govhmdb.ca |

Biochemical Pathways and Enzymatic Transformations of Guanosine 2 Monophosphate

Pathways of Guanosine-2'-monophosphate Formation

The principal pathway for the generation of this compound involves the hydrolysis of a cyclic precursor.

Enzymatic Hydrolysis of Guanosine-2',3'-cyclic Monophosphate

This compound is formed from the enzymatic hydrolysis of guanosine-2',3'-cyclic monophosphate (2',3'-cGMP). mybiosource.combiolog.de This reaction is a crucial step in the catabolism of RNA and other molecules containing a 2',3'-cyclic phosphate (B84403) terminus. hmdb.ca

The enzyme responsible for the conversion of 2',3'-cGMP to 2'-GMP is 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase). mybiosource.combiolog.de CNPase catalyzes the hydrolysis of the phosphodiester bond in 2',3'-cyclic nucleotides, specifically targeting the 3'-position, which results in the formation of the corresponding 2'-nucleoside monophosphate. mdpi.com This enzyme is not only involved in the metabolism of 2',3'-cGMP but also acts on 2',3'-cyclic AMP (2',3'-cAMP), converting it to 2'-AMP. mdpi.com The activity of CNPase is significant in various cellular processes, including those within the nervous system where it is abundantly found. mdpi.comtelethon.it

Catabolism and Downstream Metabolism of this compound

Once formed, this compound can be further metabolized, primarily through its conversion to the nucleoside guanosine (B1672433).

Conversion to Guanosine

The downstream metabolism of 2'-GMP involves its dephosphorylation to guanosine. This conversion is a key step in a recently identified "2',3'-cGMP-guanosine pathway". nih.gov This pathway, analogous to the 2',3'-cAMP-adenosine pathway, suggests a mechanism for producing guanosine from the breakdown of RNA, particularly following tissue injury which can trigger an increase in RNA degradation. nih.gov

Distinction from 5'-Nucleotidase Activity on this compound

It is important to distinguish the enzymes acting on 2'-GMP from the more commonly known 5'-nucleotidases. 5'-Nucleotidases are enzymes that catalyze the hydrolysis of 5'-nucleotides to their corresponding nucleosides. wikipedia.org For instance, cytosolic 5'-nucleotidase II (cN-II) is known to dephosphorylate 6-hydroxypurine nucleoside 5'-monophosphates, with a preference for inosine (B1671953) 5'-monophosphate (IMP) and guanosine 5'-monophosphate (5'-GMP). plos.org The enzymes responsible for the dephosphorylation of 2'-GMP are distinct in their substrate specificity, targeting the 2'-phosphate group rather than the 5'-phosphate group. While 5'-nucleotidases are well-characterized and play a crucial role in purine (B94841) and pyrimidine (B1678525) metabolism, the specific phosphatases that act on 2'-mononucleotides are a separate class of enzymes. wikipedia.orgnih.gov

Regulatory Mechanisms in 2'-GMP Related Pathways

The metabolic pathways involving 2'-GMP are subject to regulation at various levels, primarily through the control of the enzymes involved. The regulation of CNPase, the enzyme that produces 2'-GMP, is complex and can be influenced by various factors. For instance, the expression of CNPase has been shown to be upregulated during certain cellular processes like the epithelial-mesenchymal transition (EMT) in lens epithelial cells. nih.gov Furthermore, CNPase activity can be modulated by interactions with other proteins and cellular components. In mitochondria, CNPase has been shown to interact with components of the mitochondrial permeability transition pore (mPTP), suggesting a role in regulating mitochondrial function. mdpi.comresearchgate.net

The broader context of purine nucleotide metabolism, which includes the synthesis and degradation of guanine (B1146940) nucleotides, is tightly regulated to maintain cellular homeostasis. For example, the conversion of IMP to GMP is a two-step process catalyzed by IMP dehydrogenase (IMPDH) and GMP synthetase (GMPS). wikipedia.orgdroracle.ai The reverse reaction, the conversion of GMP to IMP, is catalyzed by GMP reductase (GMPR). wikipedia.org The activities of these enzymes are regulated by feedback mechanisms, with GTP activating GMPR and ATP influencing the activity of Leishmania GMPR. wikipedia.orgnih.gov This intricate regulation ensures a balanced pool of adenine (B156593) and guanine nucleotides for various cellular functions. nih.gov

Molecular Recognition and Protein Interactions of Guanosine 2 Monophosphate

Guanosine-2'-monophosphate as an Enzymatic Inhibitor

This compound (2'-GMP) is a potent inhibitor of specific enzymes, most notably Ribonuclease T1. Its structural characteristics allow it to bind tightly to the active site of this enzyme, preventing the binding and cleavage of its natural RNA substrate. This inhibitory action has made the RNase T1-2'-GMP complex a valuable model system for studying protein-nucleic acid interactions.

This compound is a well-characterized inhibitor of Ribonuclease T1 (RNase T1), an endonuclease from the fungus Aspergillus oryzae that specifically cleaves single-stranded RNA after guanine (B1146940) residues. The inhibitory power of guanosine (B1672433) monophosphates against RNase T1 decreases in the order of 2'-GMP > 3'-GMP > 5'-GMP, highlighting the critical role of the phosphate (B84403) group's position on the ribose sugar for tight binding to the enzyme's active site. nih.gov The high affinity of 2'-GMP for RNase T1 is attributed to its ability to form an extensive network of interactions within the enzyme's catalytic and recognition sites. nih.govnih.gov

Chemical modification of the enzyme can affect its interaction with 2'-GMP. For instance, carboxymethylation of the glutamic acid residue at position 58 (Glu58) in the active site results in a complete loss of enzymatic activity, yet the modified enzyme retains its ability to bind the inhibitor. nih.govacs.org This modification, however, alters the binding mode of 2'-GMP, demonstrating the sensitivity of the enzyme-inhibitor interaction to the chemical environment of the active site. nih.gov

The precise molecular interactions underpinning the inhibition of Ribonuclease T1 by 2'-GMP have been elucidated through high-resolution X-ray crystallography and computer modeling studies. nih.govacs.org These studies reveal a highly specific binding mode characterized by a distinct conformation of the nucleotide and a network of interactions with key amino acid residues in the enzyme's active site.

When bound to the active site of native Ribonuclease T1, this compound adopts a specific three-dimensional conformation. The glycosyl torsion angle is in the syn range, meaning the guanine base is positioned over the ribose ring. nih.govacs.org The ribose sugar itself predominantly assumes a C2'-endo puckered conformation. nih.gov

Interestingly, the conformation of the bound inhibitor is sensitive to the state of the enzyme. In a complex with an enzymatically inactive, carboxymethylated RNase T1 (CM-RNase T1), 2'-GMP is forced to adopt an anti conformation. nih.govacs.org This conformational switch is caused by the carboxymethyl group on Glu58 occupying the space where the phosphate group of 2'-GMP would normally bind in the active site of the native enzyme. nih.gov

| Parameter | Conformation in Native RNase T1 Complex | Conformation in CM-RNase T1 Complex |

| Glycosyl Bond | syn | anti |

| Ribose Pucker | C2'-endo | Not specified |

The specific recognition and high-affinity binding of 2'-GMP to RNase T1 are mediated by a series of interactions with amino acid residues that form the enzyme's active site and guanine recognition pocket. The guanine base is recognized through a hydrogen-bonding network, while the phosphate group is anchored in the catalytic site.

Studies comparing the binding of different nucleotides have helped to pinpoint the key residues. For example, in the complex with 2'-AMP, the phosphate group is tightly hydrogen-bonded to the side chains of Tyr38, His40, Glu58, Arg77, and His92. researchgate.netresearchgate.net However, it has been specifically noted that in the complex with 2'-GMP, the phosphate group does not interact with Arg77 and His92. researchgate.netresearchgate.net The binding of the 5'-terminal guanine of the inhibitor guanylyl-2',5'-guanosine (2',5'-GpG) is very similar to how it binds in the 2'-GMP complex, indicating a conserved mechanism for base recognition. nih.gov

Key Amino Acid Residues in RNase T1 Interacting with Guanosine Monophosphates

| Interacting Residue | Role in Binding | Ligand Specificity Note |

|---|---|---|

| Tyr38 | Interacts with the phosphate group researchgate.netresearchgate.net | Involved in binding 2'-AMP phosphate; likely interacts with 2'-GMP phosphate. |

| His40 | Interacts with the phosphate group researchgate.netresearchgate.net | Catalytic residue, interacts with 2'-AMP phosphate; likely interacts with 2'-GMP phosphate. |

| Glu58 | Interacts with the phosphate group researchgate.netresearchgate.net | Catalytic residue, interacts with 2'-AMP phosphate; likely interacts with 2'-GMP phosphate. |

| Arg77 | Interacts with the phosphate group researchgate.netresearchgate.net | Binds 2'-AMP and 3'-GMP phosphate, but noted as not interacting with 2'-GMP phosphate. researchgate.netresearchgate.netrcsb.org |

| His92 | Stacking with guanine base; phosphate interaction nih.govresearchgate.netresearchgate.net | Binds 2'-AMP and 3'-GMP phosphate, but noted as not interacting with 2'-GMP phosphate. researchgate.netresearchgate.netrcsb.org Stabilizes the base via stacking interactions. nih.gov |

The stability of the Ribonuclease T1-Guanosine-2'-monophosphate complex is derived from a combination of specific hydrogen bonds and non-specific interactions like electrostatic and van der Waals forces.

Hydrogen Bonding: An extensive network of hydrogen bonds exists between the inhibitor and the enzyme. The phosphate moiety of 2'-GMP is anchored in the catalytic site through hydrogen bonds with residues such as Tyr38, His40, and Glu58. researchgate.netresearchgate.net The guanine base forms specific hydrogen bonds within the recognition pocket, ensuring the enzyme's specificity for guanosine over other nucleobases.

Electrostatic Interactions: The negatively charged phosphate group of 2'-GMP engages in favorable electrostatic interactions with the positively charged side chains of residues in the active site, such as histidine and potentially arginine in related complexes. acs.orgrcsb.org The presence of residues like Glu58 also contributes to the electrostatic environment of the active site. nih.gov

Van der Waals Interactions: Stacking interactions, a form of van der Waals force, are crucial for the binding of the guanine base. The imidazole (B134444) ring of His92, a key catalytic residue, stacks with the guanine base of the inhibitor, contributing significantly to the binding affinity. nih.gov

Structural Basis of Ribonuclease T1-Guanosine-2'-monophosphate Complex Formation

Formation of Complexes with Other Biomolecules (if specific to 2'-GMP)

While guanosine monophosphates in their various isomeric forms (2'-, 3'-, 5'-) and cyclic derivatives are fundamental components in numerous biological pathways, detailed structural studies on the specific complex formation of this compound with biomolecules other than Ribonuclease T1 are not as extensively documented in the scientific literature. The interaction with RNase T1 remains the canonical and most well-characterized example of molecular recognition involving 2'-GMP.

Cellular and Physiological Implications of Guanosine 2 Monophosphate

Role as a Metabolite in Stress Response Pathways

Guanosine-2'-monophosphate (2'-GMP) emerges as a significant metabolite within cellular stress response cascades, primarily through its position as a downstream product of 2',3'-cyclic guanosine (B1672433) monophosphate (2',3'-cGMP). Under conditions of cellular stress, such as tissue injury, there is an increase in the degradation of RNA, which is a primary source for the production of nucleoside 2',3'-cyclic monophosphates, including 2',3'-cGMP nih.gov. The subsequent hydrolysis of 2',3'-cGMP yields both 2'-GMP and 3'-GMP, positioning these molecules as key intermediates in a broader stress-response pathway nih.gov.

Link to 2',3'-Cyclic Nucleotide Isomers in Abiotic and Biotic Stress Responses (via 2',3'-cGMP precursor)

While direct studies on the specific role of this compound in abiotic and biotic stress are limited, its precursor, 2',3'-cGMP, is implicated in these responses. In plants, for instance, cyclic guanosine monophosphate (cGMP) is a crucial signaling molecule in the perception and transduction of signals related to both biotic and abiotic stresses nih.gov. Salt and osmotic stress have been shown to induce a rapid increase in cGMP levels, which in turn modulates the activity of ion transporters and the expression of stress-responsive genes nih.gov. Given that 2',3'-cGMP is a positional isomer of the well-studied second messenger 3',5'-cGMP, it is plausible that it also plays a role in these stress responses, with this compound acting as a downstream effector or signaling molecule in this cascade nih.govyoutube.com. The enzymatic conversion of 2',3'-cGMP to 2'-GMP suggests a mechanism for the termination or modulation of the initial stress signal carried by the cyclic nucleotide nih.gov.

Contribution to the Guanosine-2',3'-cyclic Monophosphate-Guanosine Pathway

Recent research has identified the existence of a "Guanosine-2',3'-cyclic Monophosphate-Guanosine pathway" (2',3'-cGMP-Guanosine pathway) in vivo nih.govmdpi.com. This pathway involves the enzymatic conversion of 2',3'-cGMP to 2'-GMP and 3'-GMP, which are then further metabolized to guanosine nih.gov. The enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) is known to hydrolyze 2',3'-cyclic nucleotides to their corresponding 2'-nucleoside monophosphates mdpi.com. This metabolic cascade is significant as it leads to the production of guanosine, a nucleoside with a range of potent cytoprotective effects nih.gov. The activation of this pathway, particularly under conditions of cellular stress that lead to RNA degradation and the formation of 2',3'-cGMP, suggests a coordinated cellular response aimed at mitigating damage and promoting survival nih.gov.

Downstream Biological Roles of Guanosine

The guanosine produced via the 2',3'-cGMP-Guanosine pathway exerts a variety of beneficial biological effects, positioning it as a key tissue-protective compound nih.gov. These effects are multifaceted and contribute to cellular resilience in the face of various stressors.

Guanosine has demonstrated significant neuroprotective properties in various models of neuronal injury. It can counteract the destructive events that occur during ischemic conditions, such as glutamate (B1630785) excitotoxicity and the production of reactive oxygen and nitrogen species wikipedia.org. The mechanisms underlying these effects are complex and involve interactions with adenosine (B11128) A1 and A2A receptors, as well as the modulation of potassium channels wikipedia.org. Furthermore, guanosine activates several pro-survival signaling pathways, including the PI3K/Akt and MEK/ERK pathways wikipedia.org. Studies have shown that guanosine can reduce cell damage in hippocampal slices subjected to oxygen-glucose deprivation, a model of ischemic injury researchgate.net. This neuroprotection is dependent on extracellular calcium levels and involves the activation of PKA, PKC, MEK, and PI3K pathways researchgate.net.

| Experimental Model | Key Findings | Signaling Pathways Implicated |

| Ischemic Stroke Models | Counteracts glutamate excitotoxicity, reduces reactive oxygen and nitrogen species production, mitigates neuroinflammation. wikipedia.org | PI3K/Akt, MEK/ERK wikipedia.org |

| Oxygen-Glucose Deprivation in Hippocampal Slices | Decreased cell damage. researchgate.net | PKA, PKC, MEK, PI3K researchgate.net |

| In Vitro Brain Disease Models | Increases glutamate uptake, prevents oxidative stress, increases mitochondrial activity and ATP levels. nih.gov | PI3K/Akt, MAPK/ERK1/2, PKC nih.gov |

Guanosine exhibits potent anti-inflammatory actions, contributing to its protective effects in tissues. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes nih.govmedchemexpress.comnih.gov. In models of inflammation induced by lipopolysaccharide (LPS), guanosine treatment can prevent the increase in pro-inflammatory cytokine levels and reduce mitochondrial dysfunction medchemexpress.com. This anti-inflammatory effect is mediated, at least in part, through the activation of the heme oxygenase-1 (HO-1) pathway medchemexpress.com. Furthermore, in the context of oxygen-glucose deprivation, guanosine's anti-inflammatory actions include the reduction of inducible nitric oxide synthase (iNOS) induction nih.gov. These effects are often mediated through the activation of signaling pathways such as PI3K and MAPK/ERK nih.gov.

| Inflammatory Stimulus | Key Anti-inflammatory Effects of Guanosine | Mediating Pathways |

| Lipopolysaccharide (LPS) | Prevention of pro-inflammatory cytokine increase, inhibition of NF-κB activation, protection against mitochondrial dysfunction. medchemexpress.com | Heme oxygenase-1 (HO-1) medchemexpress.com |

| Oxygen-Glucose Deprivation (OGD) | Inhibition of NF-κB activation, reduction of inducible nitric oxide synthase (iNOS) induction. nih.gov | Adenosine A1 receptor, PI3K, MAPK/ERK nih.gov |

| General Inflammation | Reduces activation of microglia and restores levels of inflammatory mediators. nih.gov | Not specified |

Guanosine also possesses significant antioxidant properties. It can directly scavenge reactive oxygen species (ROS) and protect cellular components, such as DNA, from oxidative damage nih.govfrontiersin.org. Studies have shown that guanosine can decrease the formation of 8-oxoguanine, a marker of oxidative DNA damage, induced by gamma radiation nih.govfrontiersin.org. It also reduces the production of hydrogen peroxide and hydroxyl radicals nih.govfrontiersin.org. In cellular models of oxidative stress, guanosine has been found to prevent mitochondrial membrane depolarization and reduce ROS production nih.gov. The antioxidant effects of guanosine are linked to its ability to induce the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), and to modulate signaling pathways like PI3K/Akt and MAPK/ERK that are involved in the cellular antioxidant response nih.govmedchemexpress.com.

| Stressor | Key Antioxidant Effects of Guanosine | Research Findings |

| Gamma Radiation | Protects DNA from oxidative damage, reduces formation of 8-oxoguanine. nih.govfrontiersin.org | Decreased radiation-induced yield of 8-oxoguanine in DNA. nih.govfrontiersin.org |

| Heat-induced Stress | Decreases production of hydrogen peroxide and hydroxyl radicals. nih.govfrontiersin.org | Significantly reduced heat-induced production of ROS. nih.govfrontiersin.org |

| Oxygen-Glucose Deprivation | Prevents mitochondrial membrane depolarization, reduces ROS production. nih.gov | Maintained mitochondrial integrity and lowered oxidative stress. nih.gov |

| Glucose Deprivation | Reduces oxidative/nitrosative stress. | Activation of PKC, PI3K, and MAPK/ERK pathways. |

Broader Implications in Cellular Communication and Metabolism (with specific emphasis on 2'-GMP where evidence exists)

The broader implications of this compound in cellular communication and metabolism are intrinsically linked to its position within a specific metabolic pathway that responds to cellular stress. Tissue injury is known to trigger the degradation of RNA, which is a primary mechanism for the production of nucleoside 2',3'-cyclic monophosphates, including 2',3'-cGMP. nih.gov

This 2',3'-cGMP is then hydrolyzed to form both 2'-GMP and 3'-GMP. These molecules are further metabolized to guanosine, a nucleoside with significant protective functions for organs and cells. nih.gov This positions 2'-GMP as a key intermediate that links RNA degradation under stress conditions to the generation of a protective signaling molecule. The 2',3'-cGMP-guanosine pathway, therefore, represents a cellular response mechanism where 2'-GMP plays an essential metabolic role.

As a nucleotide, Guanosine-2'(&3')-monophosphate is also recognized more broadly for its function as a signaling molecule in cellular communication and metabolism. chemimpex.com It is utilized in research to study RNA synthesis and various cellular signaling pathways, helping to elucidate mechanisms of genetic expression and regulation. chemimpex.com The conversion of 2'-GMP to guanosine is a clear example of its role in cellular communication, where it contributes to a purinergic signaling system known to protect tissues. nih.gov

| Process | Role of 2'-GMP | Upstream Event/Molecule | Downstream Product/Effect | Reference |

|---|---|---|---|---|

| Cellular Stress Response | Metabolic Intermediate | RNA Degradation → 2',3'-cGMP | Production of protective Guanosine | nih.gov |

| Purinergic Signaling | Precursor to Signaling Molecule | 2',3'-cGMP | Guanosine-mediated neuroprotection and renoprotection | nih.gov |

| Nucleotide Metabolism | Metabolite | Hydrolysis of 2',3'-cGMP | Substrate for conversion to Guanosine | nih.gov |

| Biochemical Research | Research Tool | N/A | Used in studies of RNA synthesis and cell signaling | chemimpex.com |

Advanced Methodologies for the Analysis of Guanosine 2 Monophosphate

Chromatographic Techniques for Detection and Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of nucleotides like 2'-GMP. These techniques separate components of a mixture for subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of 2'-GMP and other nucleotides. Its versatility allows for the separation, identification, and quantification of these molecules with high resolution and sensitivity. A common approach involves reversed-phase HPLC, often utilizing a C18 column, which separates compounds based on their hydrophobicity.

For the analysis of guanosine (B1672433) and its derivatives, specific HPLC methods have been developed. For instance, an Amaze HD column has been used to separate guanosine, among other nucleosides, using a mobile phase of acetonitrile and ammonium acetate with UV detection at 255 nm. Another method for guanosine monophosphate kinase activity assays uses a C18 column with a phosphate (B84403) buffer and methanol mobile phase, detecting the nucleotides at 260 nm nih.govnih.gov. These methods are robust and can be adapted for various sample matrices.

The detection of 2'-GMP is typically achieved using a UV detector, as the guanine (B1146940) base has a strong absorbance in the UV spectrum. The development of HPLC-based methods allows for the direct and unambiguous determination of substrate conversion into a product in enzymatic reactions involving 2'-GMP nih.gov.

Table 1: HPLC Methods for Guanosine and its Derivatives

| Analyte(s) | Column | Mobile Phase | Detection |

|---|---|---|---|

| Guanosine and related nucleosides | Amaze HD (4.6x150 mm, 3 µm, 100A) | Acetonitrile (gradient from 92% to 70% in 15 min), 10 mM Ammonium Acetate pH 5 | UV at 255 nm |

| GMP, GDP, ATP, ADP | Discovery C18 (25 x 4.6 mm, 5 µm) | 150 mM Phosphate buffer (pH 6)/Methanol (97:3 v/v) | UV at 260 nm |

| GMP and IMP in food products | C18 (250 mm × 4.6 mm, 5 µm) | 10 mM potassium dihydrogen phosphate and 5 mM sodium heptanesulfonate | UV at 250 nm |

Spectrophotometric Analysis for Concentration Determination

Spectrophotometric methods provide a straightforward and rapid means of determining the concentration of 2'-GMP in solutions, leveraging its inherent ability to absorb ultraviolet light.

Ultraviolet (UV) Spectrophotometry

Ultraviolet (UV) spectrophotometry is a widely used technique for the quantification of purine (B94841) and pyrimidine (B1678525) nucleotides, including 2'-GMP. This method is based on the principle that these molecules absorb light in the UV range due to their aromatic ring structures. The concentration of a substance in a solution can be determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert law.

Guanosine-2'-monophosphate exhibits a maximum absorbance (λmax) at approximately 252 nm. At a neutral pH of 7, the molar extinction coefficient (ε) for 2'-GMP at this wavelength is 13,500 L·mol⁻¹·cm⁻¹ nih.govwikipedia.org. This intrinsic property allows for its direct quantification in purified samples. While UV spectrophotometry is a powerful tool, its specificity can be limited in complex mixtures where other components may also absorb at similar wavelengths. Therefore, it is often used in conjunction with separation techniques like HPLC to ensure accurate quantification.

Table 2: UV Spectrophotometric Properties of Guanosine Monophosphates

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | pH |

|---|---|---|---|

| This compound (2'-GMP) | 252 | 13,500 | 7 |

| Guanosine-5'-monophosphate (5'-GMP) | 256 (in 0.01N HCl) | Not specified | Acidic |

Enzymatic Assay Development for 2'-GMP and Related Analytes

Enzymatic assays offer high specificity and sensitivity for the quantification of 2'-GMP and related compounds by harnessing the catalytic power of enzymes. These assays are designed around enzymes that specifically recognize and transform the analyte of interest.

The development of an enzymatic assay for 2'-GMP would typically involve an enzyme that uses 2'-GMP as a substrate. For instance, a kinase that specifically phosphorylates 2'-GMP to Guanosine-2'-diphosphate (2'-GDP) could be employed. The activity of this kinase could then be coupled to a detection system. For example, the depletion of the co-substrate, such as ATP, or the formation of the product, could be monitored.

While specific enzymatic assays for 2'-GMP are not as commonly reported as those for its 3',5'-cyclic counterpart (cGMP) or 5'-GMP, the principles of assay development are transferable. For example, assays for guanylate kinase, which phosphorylates 5'-GMP to 5'-GDP, often use HPLC or spectrophotometric methods to track the reaction's progress nih.gov. Similarly, immunoassays like ELISA have been developed for cGMP, utilizing specific antibodies to detect and quantify the molecule jove.comnih.gov. A similar approach could theoretically be developed for 2'-GMP, provided a specific antibody can be generated.

Challenges in Quantitative Assessment of 2'-GMP in Biological Matrices

The quantitative analysis of 2'-GMP in biological matrices such as blood, urine, or tissue extracts presents a number of significant challenges that must be addressed to ensure accurate and reliable results.

One of the primary challenges is the complexity of the biological matrix itself. These samples contain a vast array of endogenous compounds, including proteins, lipids, salts, and other small molecules, which can interfere with the analysis chromatographyonline.com. This interference, known as the matrix effect, can lead to the suppression or enhancement of the analytical signal, particularly in mass spectrometry-based methods, resulting in inaccurate quantification nih.govchromatographyonline.comchromatographyonline.com. To mitigate matrix effects, extensive sample preparation and cleanup procedures, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, are often required.

Another significant challenge is the potential for low concentrations of 2'-GMP in biological samples. This necessitates the use of highly sensitive analytical techniques and may require a pre-concentration step during sample preparation to bring the analyte concentration within the detection limits of the instrument nih.gov.

Furthermore, the stability of 2'-GMP in the biological matrix during sample collection, storage, and processing is a critical consideration. Analytes can degrade due to enzymatic activity, pH changes, or temperature fluctuations, leading to an underestimation of their true concentration nih.govresearchgate.net. Therefore, appropriate measures, such as the use of enzyme inhibitors, buffering the sample, and maintaining a cold chain, are essential to preserve the integrity of the analyte. The inherent variability of biological samples between individuals and over time also adds a layer of complexity to the quantitative assessment of 2'-GMP.

Translational Research and Therapeutic Prospects Involving Guanosine 2 Monophosphate

Development of Guanosine-2'-monophosphate Derivatives in Medicinal Chemistry

The development of derivatives of guanosine (B1672433) and its monophosphate esters is a cornerstone of medicinal chemistry, aimed at enhancing therapeutic efficacy, metabolic stability, and target specificity. The synthesis of these analogues often involves modification of the sugar moiety, the guanine (B1146940) base, or the phosphate (B84403) group.

For instance, research into antiviral agents has led to the synthesis of various sugar-modified nucleoside derivatives. One common strategy involves phosphorylation of a parent guanosine analogue to yield its 5'-monophosphate, which can then be converted to other forms like a 3',5'-cyclic phosphate. nih.gov Other modifications include the synthesis of 2'-deoxy derivatives and "seco" analogues, where the C2'-C3' bond of the ribose ring is cleaved and subsequently reduced. nih.gov The synthesis of 2'-derivatives of guanosine cyclic 3',5'-phosphates has also been a subject of study, exploring how modifications at the 2' position of the ribose sugar impact enzymatic activity and receptor binding. acs.org These synthetic efforts are crucial for developing compounds with improved pharmacological profiles.

Prominent guanosine analogues that have been successfully developed and are widely used in clinical practice include:

Acyclovir: An acyclic guanosine analogue used for treating herpesvirus infections. creative-biolabs.comnih.gov

Ganciclovir: Another acyclic analogue used against cytomegalovirus (CMV) infections. nih.gov

Ribavirin: A guanosine analogue with broad-spectrum antiviral activity. creative-biolabs.com

These examples underscore the success of modifying the basic guanosine structure to create potent therapeutic agents.

Potential in Antiviral Therapy (as a precursor or derivative)

This compound and its derivatives have shown notable promise as antiviral agents. The synthetic nucleoside Guanosine-2'(&3')-monophosphate disodium (B8443419) salt (a mix of isomers) has demonstrated antiviral properties and is known to inhibit the replication of viruses like herpes simplex virus type 1 (HSV-1). biosynth.com It also serves as a precursor for the synthesis of other antiviral drugs. biosynth.com

A cyclic derivative, Guanosine 2',3'-cyclic monophosphate sodium, has been identified as a novel antiviral agent effective against a range of viruses, including HIV, herpesviruses, and vaccinia virus. alfa-chemclinix.com The antiviral mechanism of many guanosine analogues relies on their phosphorylation by a virus-encoded thymidine (B127349) kinase (TK), which is particularly relevant for anti-herpesvirus agents. nih.gov However, some analogues are active against viruses like human cytomegalovirus (HCMV) regardless of whether they are phosphorylated by the viral UL97 protein kinase. creative-biolabs.com

The antiviral activity of these compounds can be significantly enhanced when used in combination with other drugs. For example, mycophenolic acid, an inhibitor of inosine (B1671953) 5'-monophosphate (IMP) dehydrogenase, can markedly potentiate the effects of acyclic and carbocyclic guanosine analogues. creative-biolabs.comnih.gov

Table 1: Antiviral Activity of this compound and its Derivatives

| Compound/Derivative | Target Virus(es) | Mechanism/Note | Source(s) |

|---|---|---|---|

| Guanosine-2'(&3')-monophosphate | Herpes Simplex Virus type 1 (HSV-1) | Inhibits viral replication; serves as a precursor for other antivirals. | biosynth.com |

| Guanosine 2',3'-cyclic monophosphate | HIV, Herpesviruses, Vaccinia virus | Identified as a novel antiviral agent. | alfa-chemclinix.com |

| Acyclovir / Penciclovir | HSV-1, HSV-2, Varicella-zoster virus (VZV) | Activity depends on phosphorylation by viral thymidine kinase (TK). | nih.gov |

| Ribavirin | Coronaviruses, HCV, RSV | Broad-spectrum guanosine analogue. | creative-biolabs.com |

Exploration in Anticancer Research (as a precursor or derivative)

The role of this compound and its related compounds in anticancer research is an area of active investigation. Guanosine-2'(&3')-monophosphate disodium salt has been noted for its potential anticancer properties. biosynth.com Studies have shown that 2'-GMP, along with other guanosine-derived nucleotides, can exert significant anti-proliferative and apoptotic effects on cancer cells.

In one study focusing on HuT-78 T lymphoma cells, 2'-GMP at a concentration of 100 μM demonstrated a pronounced anti-proliferative effect. nih.gov The research suggests a mechanism where guanosine-derived nucleotides, including 2'-GMP, are metabolized by ectonucleotidases on the cell surface to guanosine. nih.gov This guanosine then enters the cancer cells via a specific nucleoside transporter and induces cytotoxic effects. nih.gov

Another therapeutic strategy involves targeting the synthesis pathway of guanine nucleotides. Guanosine monophosphate synthetase (GMPS) is a key enzyme in the de novo purine (B94841) biosynthesis pathway that cancer cells rely on for proliferation. Pharmacological inhibition or genetic knockdown of GMPS has been shown to significantly decrease cell growth in prostate cancer cell lines. biorxiv.org Furthermore, some cyclic derivatives, such as Guanosine 2′,3′-cyclic monophosphate triethylamine (B128534) salt, have been reported to have non-selective neoplasm inhibitory effects. scbt.com These findings highlight the potential of targeting guanosine monophosphate metabolism and signaling in cancer therapy.

Table 2: Research Findings in Anticancer Applications

| Compound/Approach | Cancer Model | Observed Effect | Proposed Mechanism | Source(s) |

|---|---|---|---|---|

| This compound (2'-GMP) | HuT-78 T lymphoma cells | Anti-proliferative effect | Metabolized to guanosine, which enters the cell and exerts cytotoxic effects. | nih.gov |

| Inhibition of Guanosine Monophosphate Synthetase (GMPS) | LNCaP and PC-3 prostate cancer cells | Decreased cell growth | Blocks de novo purine biosynthesis, inhibiting proliferation. | biorxiv.org |

| Guanosine 2′,3′-cyclic monophosphate triethylamine salt | General | Non-selective neoplasm inhibition | The specific mechanism is not detailed. | scbt.com |

Role as Molecular Probes in Biochemical Studies

Beyond direct therapeutic applications, derivatives of guanosine monophosphates are being developed as sophisticated molecular probes to investigate complex biochemical processes. A key area of this research is the study of post-translational modifications (PTMs), specifically protein GMPylation—the covalent attachment of guanosine monophosphate to a protein.

To study GMPylation, researchers are designing and synthesizing chemical probes based on GTP, the substrate for this modification. purdue.edu These probes are analogues of GTP that contain "handles," such as alkyne or azide (B81097) groups, which allow for the subsequent attachment of reporter tags for detection and enrichment. The development of these tools is critical for identifying which proteins are modified by GMPylation in a cellular context. purdue.edu For example, 8-ethynyl guanosine and 8-azido guanosine have been considered as potential probes, though their synthesis and stability can present challenges. purdue.edu

In a different application, optogenetics—a technique that uses light to control cellular processes—has been employed to manipulate intracellular levels of cyclic guanosine monophosphate (cGMP). researchgate.net By expressing a photo-activated guanylyl cyclase in cells, researchers can precisely increase cGMP levels with light. This allows them to study the activity of enzymes that regulate cGMP, such as phosphodiesterases (PDEs), in real-time within living cells. researchgate.net This innovative approach provides a powerful tool to probe the spatio-temporal dynamics of cGMP signaling.

Indirect Therapeutic Relevance through Downstream Guanosine Effects

A significant portion of the therapeutic relevance of this compound is indirect, stemming from its conversion to the nucleoside guanosine. In the extracellular space, guanine nucleotides like GTP, GDP, and GMP are sequentially dephosphorylated by ecto-nucleotidases, ultimately yielding guanosine. mdpi.commdpi.com This extracellular guanosine acts as a potent neuromodulator with significant neuroprotective effects, making it a promising therapeutic agent for a variety of brain disorders. nih.govfrontiersin.org

Extensive research has demonstrated that guanosine can protect against the damaging effects of ischemic stroke. mdpi.comresearchgate.net Its neuroprotective mechanisms are multifaceted and include:

Modulation of Glutamate (B1630785) System: Guanosine helps prevent excitotoxicity by stimulating glutamate uptake and inhibiting its release. mdpi.com

Anti-inflammatory Action: It can reduce the production of pro-inflammatory molecules. frontiersin.orgresearchgate.net

Antioxidant Effects: Guanosine protects against oxidative damage by reducing the production of reactive oxygen species (ROS) and preventing mitochondrial dysfunction. frontiersin.orgnih.gov

Trophic Support: Guanosine has been shown to have trophic effects on neural cells, promoting neuronal adhesion and cell proliferation. nih.gov

The neuroprotective properties of guanosine have been observed in models of Parkinson's disease, Alzheimer's disease, spinal cord injury, and other neuropathologies. frontiersin.orgnih.gov Because extracellular guanosine monophosphates are a primary source of extracellular guanosine, they are therapeutically relevant as precursors to this key neuroprotective molecule. mdpi.com

Future Perspectives and Uncharted Territories in Guanosine 2 Monophosphate Research

Elucidation of Novel Receptors or Direct Binding Partners for Guanosine-2'-monophosphate

A significant gap in our understanding of 2'-GMP's biological role is the identification of its specific molecular targets. While the receptors for other guanosine (B1672433) nucleotides, such as the T1R1/T1R3 taste receptor for 5'-GMP and the STING protein for cyclic di-GMP, are well-characterized, the corresponding receptors or direct binding partners for 2'-GMP remain elusive nih.govacs.orgnih.gov. Current knowledge suggests that 2'-GMP can form complexes with certain enzymes, like Ribonuclease T1, but these interactions are primarily understood in the context of enzymatic activity rather than signal transduction mybiosource.com.

Future research must focus on identifying proteins that specifically and selectively bind to 2'-GMP, thereby mediating its potential downstream effects. The transcriptional regulator RSp0980 in Ralstonia solanacearum has been identified as a specific receptor for the related molecule 2',3'-cGMP, where binding abolishes the protein's interaction with target gene promoters nih.govrepec.orgnih.gov. This discovery in a bacterial system provides a paradigm for the existence of specific receptors for 2'-isomers and suggests that similar binding partners may exist in eukaryotes. Uncovering these partners is a critical step toward understanding the signaling pathways that 2'-GMP may initiate or modulate.

Investigation of Unidentified Physiological Roles in Eukaryotic Systems

The physiological significance of 2'-GMP in eukaryotes is just beginning to be unraveled. Recent studies have provided the first in vivo evidence for a "2',3'-cGMP-guanosine pathway" in mammals, where 2'-GMP is a key intermediate metabolite physiology.orgnih.govphysiology.orgnih.gov. This pathway, which involves the hydrolysis of 2',3'-cGMP to 2'-GMP and 3'-GMP, is thought to play a role in tissue protection against injury, as its end-product, guanosine, has known cytoprotective effects nih.govphysiology.orgnih.gov.

However, this metabolic role may only be one facet of 2'-GMP's function. The direct physiological effects of 2'-GMP itself, independent of its conversion to guanosine, are unknown. It is plausible that 2'-GMP could act as an intracellular or extracellular signaling molecule, akin to its 3',5'-cyclic counterpart (cGMP), which regulates a vast array of processes from vasodilation to neurotransmission pressbooks.pubwikipedia.orgnih.govresearchgate.netnih.gov. Research is needed to explore whether 2'-GMP can influence cellular processes such as gene expression, ion channel activity, or metabolic regulation directly. The discovery that 2',3'-cNMPs, including 2',3'-cGMP, are produced in response to cellular stress and can modulate phenotypes like biofilm formation in bacteria suggests that these molecules, and their hydrolysis products like 2'-GMP, may have conserved roles in stress response pathways across different domains of life nih.gov.

Characterization of Specific Biosynthetic Enzymes for 2'-GMP Beyond Cyclic Nucleotide Hydrolysis

Currently, the primary known route for 2'-GMP formation is through the enzymatic hydrolysis of guanosine-2',3'-cyclic monophosphate (2',3'-cGMP) by the enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) mybiosource.comphysiology.org. Experiments in CNPase knockout mice have confirmed this, showing significantly reduced levels of urinary 2'-GMP and a corresponding increase in 2',3'-cGMP and 3'-GMP physiology.orgnih.govphysiology.org.

While this pathway is established, it is crucial to investigate whether alternative, specific biosynthetic pathways for 2'-GMP exist. The well-documented de novo and salvage pathways for purine (B94841) synthesis are directed towards producing 5'-nucleotides like inosine (B1671953) 5'-monophosphate (IMP), which is the precursor for 5'-GMP wikipedia.orgwikipedia.orgnih.govnih.gov. There is currently no evidence for a dedicated de novo pathway that synthesizes 2'-GMP directly. The existence of such a pathway would imply a regulated and specific production of 2'-GMP for distinct biological functions, rather than it being solely a byproduct of 2',3'-cGMP breakdown. Future work should explore the possibility of unidentified enzymes or alternative activities of known enzymes that could catalyze the synthesis of 2'-GMP from precursors other than 2',3'-cGMP.

Development of Advanced Probes and Imaging Techniques for In Vivo Tracking

A major technical hurdle in studying the biology of 2'-GMP is the lack of tools for its direct visualization and tracking within living systems. While probes and imaging techniques have been developed for other nucleotides, such as photoaffinity probes for Guanosine Triphosphate (GTP) and emissive guanosine analogs for live-cell imaging, specific tools for 2'-GMP are absent acs.orgnih.govacs.org. The ability to monitor the spatio-temporal dynamics of 2'-GMP in vivo would be transformative, allowing researchers to correlate its local concentration changes with specific cellular events or physiological stimuli.

The development of high-affinity fluorescent probes, genetically encoded biosensors, or novel photoaffinity labels for 2'-GMP is a high-priority area for future research. These tools would enable:

Real-time imaging of 2'-GMP production and degradation in single cells.

Identification of subcellular compartments with high concentrations of 2'-GMP.

Tracking the movement of 2'-GMP within and between cells.

Such technologies, combined with advanced imaging modalities like X-ray fluorescence imaging which can track nanoparticles in vivo, would be invaluable for understanding the molecule's synthesis, trafficking, and sites of action cd-bioparticles.com.

Integration into Systems Biology Approaches for Comprehensive Pathway Mapping

As data on the metabolism and potential interactions of 2'-GMP accumulate, a systems biology approach will be essential for building a comprehensive map of its role in the broader metabolic and signaling networks of the cell. The established 2',3'-cGMP-guanosine pathway provides a foundational scaffold for such models nih.gov.

Integrating quantitative data on the concentrations of 2'-GMP and related metabolites, the kinetics of enzymes like CNPase, and the expression levels of associated genes into computational models will allow for a more holistic understanding. These models can be used to:

Predict fluxes through the 2',3'-cGMP-guanosine pathway under different physiological conditions.

Identify potential points of regulation and crosstalk with other signaling pathways, such as those involving 5'-GMP, cGMP, or adenosine (B11128) nih.govresearchgate.net.

Generate testable hypotheses about the systemic effects of perturbing 2'-GMP metabolism.

By combining experimental investigation with computational modeling, the scientific community can move towards a complete picture of 2'-GMP's function, transitioning it from a peripheral metabolite to a fully integrated component of cellular biochemistry.

Q & A

Q. Basic Research Focus

- Methodological Answer :

Synthesis optimization requires precise control of reaction conditions (e.g., pH, temperature, and stoichiometry of reactants). Use HPLC or capillary electrophoresis to monitor reaction progress and purity . For reproducibility, document all parameters (e.g., solvent composition, catalyst concentration) in alignment with guidelines for experimental reporting . Include negative controls (e.g., omitting enzymes or cofactors) to identify non-specific byproducts. Validate purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity .

What advanced analytical techniques are recommended for studying the conformational dynamics of this compound in aqueous solutions?

Q. Advanced Research Focus

- Methodological Answer :

Analytical Ultracentrifugation (AUC) with automated workflows (e.g., UltraScan GMP module) enables precise analysis of sedimentation behavior, hydrodynamic radius, and aggregation states under physiological conditions . Pair AUC with molecular dynamics (MD) simulations to correlate experimental data with theoretical models. For real-time monitoring, employ stopped-flow fluorescence spectroscopy to track folding/unfolded kinetics. Ensure adherence to 21 CFR Part 11 standards for electronic data integrity when using automated systems .

How should contradictory data on the stability of this compound under varying pH conditions be reconciled?

Q. Data Contradiction Analysis

- Methodological Answer :

Conduct a systematic review of experimental conditions across studies to identify variables (e.g., buffer composition, ionic strength) that may influence stability outcomes . Reproduce key experiments using standardized protocols (e.g., ISO guidelines) and validate with pH titration calorimetry to quantify thermodynamic stability. Apply multivariate statistical analysis to isolate confounding factors. Document discrepancies in supplementary materials, referencing prior literature to contextualize findings .

What considerations are critical when designing experiments to investigate the enzymatic interactions of this compound?

Q. Experimental Design

- Methodological Answer :

Define the research question using the PICO framework (Population: enzyme; Intervention: 2'-GMP; Comparison: other nucleotides; Outcome: binding affinity) to ensure specificity . Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. Include negative controls (e.g., non-catalytic mutants) and replicate experiments across independent batches. For kinetic studies, employ stopped-flow assays to capture transient intermediates. Follow Beilstein Journal guidelines for detailed method documentation to enable replication .

What spectroscopic methods are most effective for confirming the structural integrity of synthesized this compound?

Q. Characterization Focus

- Methodological Answer :

Combine 1D/2D NMR (e.g., H, C, P) to assign proton environments and confirm phosphorylation at the 2'-position . Use Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., phosphate stretching at ~1250 cm). Validate purity via high-resolution MS with <1 ppm mass error. For comparative analysis, reference spectral databases (e.g., HMDB) and include known standards in parallel runs .

How can researchers ensure reproducibility in studies examining the role of 2'-GMP in RNA catalysis?

Q. Reproducibility & Workflow Design

- Methodological Answer :

Implement Good Manufacturing Practice (GMP) -compliant protocols for sample preparation and data acquisition, as outlined in automated systems like UltraScan LIMS . Use electronic lab notebooks (ELNs) to track reagent lot numbers, instrument calibrations, and environmental conditions. Share raw datasets (e.g., sedimentation velocity profiles) in public repositories (e.g., Zenodo) with metadata aligned with FAIR principles . Cross-validate results using orthogonal methods (e.g., cryo-EM for structural validation).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.